Cas no 1861496-64-1 ((3-Amino-2,2-dimethyloxolan-3-yl)methanol)

(3-Amino-2,2-dimethyloxolan-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- 1861496-64-1
- EN300-3133436
- (3-amino-2,2-dimethyloxolan-3-yl)methanol
- (3-Amino-2,2-dimethyloxolan-3-yl)methanol
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- インチ: 1S/C7H15NO2/c1-6(2)7(8,5-9)3-4-10-6/h9H,3-5,8H2,1-2H3
- InChIKey: ABGMFPJSNNQNSV-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CO)(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 55.5Ų
(3-Amino-2,2-dimethyloxolan-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3133436-0.25g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-3133436-0.05g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-3133436-10.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-3133436-1g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 1g |
$1229.0 | 2023-09-05 | ||
Enamine | EN300-3133436-5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 5g |
$3562.0 | 2023-09-05 | ||
Enamine | EN300-3133436-5.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-3133436-2.5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-3133436-0.1g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-3133436-0.5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-3133436-1.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 |
(3-Amino-2,2-dimethyloxolan-3-yl)methanol 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
(3-Amino-2,2-dimethyloxolan-3-yl)methanolに関する追加情報
Introduction to (3-Amino-2,2-dimethyloxolan-3-yl)methanol (CAS No. 1861496-64-1)
(3-Amino-2,2-dimethyloxolan-3-yl)methanol, with the CAS number 1861496-64-1, is a significant compound in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The compound belongs to a class of oxolane derivatives, which are known for their versatility in organic synthesis and medicinal chemistry. The presence of both an amino group and a hydroxymethyl group in its structure makes it a valuable intermediate for the synthesis of more complex molecules. These functional groups contribute to its reactivity, enabling it to participate in a wide range of chemical transformations.
In recent years, there has been growing interest in oxolane derivatives due to their role in the development of novel therapeutic agents. The structural motif of (3-Amino-2,2-dimethyloxolan-3-yl)methanol has been explored for its potential in modulating enzymatic activities and interacting with biological targets. This has led to several studies investigating its pharmacological properties and mechanisms of action.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is a key strategy in the treatment of numerous diseases, including cancer and infectious disorders. The oxolane ring in (3-Amino-2,2-dimethyloxolan-3-yl)methanol provides a stable scaffold that can be modified to enhance binding affinity to target proteases.
Recent research has demonstrated that derivatives of this compound exhibit promising inhibitory effects on specific proteases. For instance, modifications to the amino and hydroxymethyl groups have been shown to improve binding interactions with target enzymes, leading to increased potency and selectivity. These findings highlight the compound's potential as a lead structure for the development of new antiprotease agents.
Additionally, the structural features of (3-Amino-2,2-dimethyloxolan-3-yl)methanol make it a suitable candidate for further derivatization to explore other therapeutic applications. For example, modifications aimed at enhancing solubility or bioavailability could expand its utility in drug formulations. Furthermore, the compound's ability to undergo various chemical reactions allows for the creation of libraries of analogs with tailored properties for specific biological targets.
The synthesis of (3-Amino-2,2-dimethyloxolan-3-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product. These synthetic methodologies are critical for producing sufficient quantities of the compound for both research and potential industrial applications.
In conclusion, (3-Amino-2,2-dimethyloxolan-3-yl)methanol (CAS No. 1861496-64-1) is a versatile and intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its importance in the development of novel drugs and biochemical tools.
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